1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane
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Overview
Description
1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane is an organic compound with the molecular formula C26H54S2. It is characterized by the presence of multiple sulfanyl (thioether) groups and long alkyl chains, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane typically involves the reaction of dodecyl mercaptan with ethylene sulfide under controlled conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the sulfanyl groups are introduced stepwise .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, converting sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regenerated sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The sulfanyl groups can interact with thiol-containing proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}dodecane: Similar structure but with fewer sulfanyl groups.
2-(Dodecylsulfanyl)ethanol: Contains a hydroxyl group instead of additional sulfanyl groups.
Uniqueness
1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane is unique due to its multiple sulfanyl groups and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic molecules with reactive sulfanyl groups .
Properties
CAS No. |
25054-70-0 |
---|---|
Molecular Formula |
C28H58S3 |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[2-(2-dodecylsulfanylethylsulfanyl)ethylsulfanyl]dodecane |
InChI |
InChI=1S/C28H58S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
SXHFMCIEQMKWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCSCCSCCCCCCCCCCCC |
Origin of Product |
United States |
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